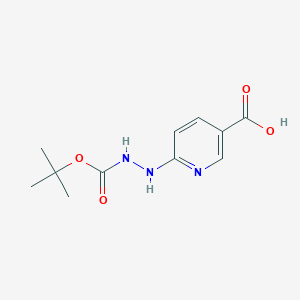![molecular formula C15H17NO3 B136700 Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 130753-13-8](/img/structure/B136700.png)
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
“Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C15H17NO3 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has been a subject of interest for many research groups worldwide. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” is characterized by an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically centered around the 8-azabicyclo[3.2.1]octane scaffold. These reactions often involve the preparation of this basic structure in a stereoselective manner .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” include a molecular weight of 259.30 g/mol. It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 3 rotatable bonds. The exact mass and monoisotopic mass of the compound are both 259.12084340 g/mol .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research directed towards the stereoselective preparation of this structure is significant, and N-Cbz-Nortropinone serves as a precursor in the enantioselective construction of these compounds .
Asymmetric Synthesis
N-Cbz-Nortropinone is used in asymmetric synthesis methods, such as 1,3-dipolar cycloadditions of cyclic azomethine ylides. This process is crucial for creating optically active compounds with high diastereo- and enantioselectivities, which are important in the development of pharmaceuticals .
Catalysis Research
In catalysis research, N-Cbz-Nortropinone is involved in gold(I)-catalyzed tandem reactions. These reactions are part of a method to prepare enantiomerically pure compounds, which is a key step in the production of certain medications .
Proteomics Research
As a biochemical, N-Cbz-Nortropinone is utilized in proteomics research. It is used to study protein interactions and functions, which can lead to the discovery of new drugs or therapeutic approaches .
Future Directions
The future directions in the research of “Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” and similar compounds are likely to continue focusing on the synthesis and applications of the 8-azabicyclo[3.2.1]octane scaffold. This is due to its presence in the family of tropane alkaloids, which have a wide array of interesting biological activities .
Mechanism of Action
Target of Action
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Cbz-Nortropinone, is a compound that is structurally related to the family of tropane alkaloids . The primary targets of this compound are likely to be the same as those of tropane alkaloids, which display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and ion channels in the nervous system, affecting neurotransmitter activity .
Biochemical Pathways
Tropane alkaloids, to which n-cbz-nortropinone is structurally related, are known to affect several biochemical pathways, particularly those involving neurotransmitters . The downstream effects of these interactions can include changes in nerve signal transmission, which can lead to various physiological effects.
Result of Action
Given its structural similarity to tropane alkaloids, it may have similar effects, which can include changes in nerve signal transmission and various physiological effects .
properties
IUPAC Name |
benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIQGRJJCNFRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926890 | |
| Record name | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130753-13-8 | |
| Record name | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

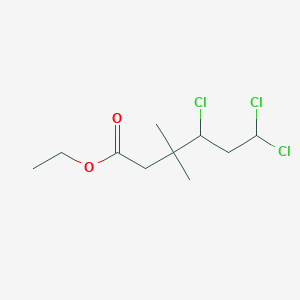
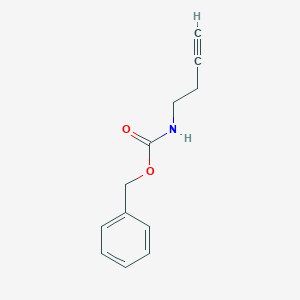
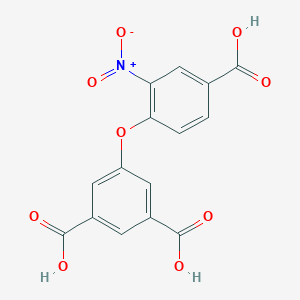

![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
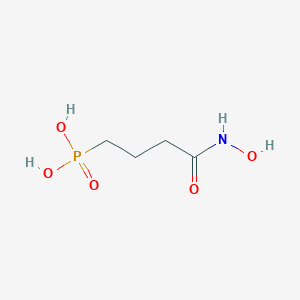
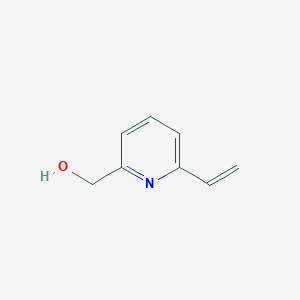
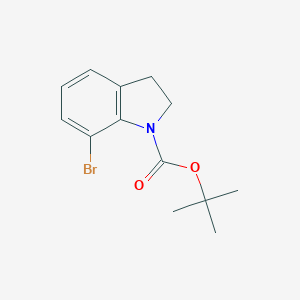
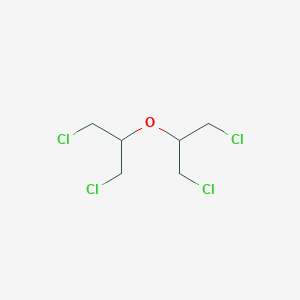
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)


